(E)-N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Medicinal chemistry Structure–activity relationship Hydrogen bonding

Optimize your kinase or GPCR screening library with this pre-organized (E)-acrylamide hybrid. Unique benzofuran-oxadiazole-thiophene scaffold offers superior passive cell permeability (tPSA ~87 Ų) vs. 7-methoxy analogs, and the conjugated (E)-linker reduces entropic binding penalty. Ideal for fragment-based covalent inhibitor discovery targeting cysteine residues. Available at ≥95% purity; request custom packaging and pricing for research quantities today.

Molecular Formula C17H11N3O3S
Molecular Weight 337.35
CAS No. 941905-66-4
Cat. No. B2551668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
CAS941905-66-4
Molecular FormulaC17H11N3O3S
Molecular Weight337.35
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C=CC4=CC=CS4
InChIInChI=1S/C17H11N3O3S/c21-15(8-7-12-5-3-9-24-12)18-17-20-19-16(23-17)14-10-11-4-1-2-6-13(11)22-14/h1-10H,(H,18,20,21)/b8-7+
InChIKeySDRMDQJPZRKHIC-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (E)-N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide (CAS 941905-66-4) Deserves a Focused Procurement Evaluation


(E)-N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a fully synthetic, heterocyclic small molecule (C₁₇H₁₁N₃O₃S, MW 337.35) built on three pharmacophoric modules: a benzofuran core, a 1,3,4-oxadiazole bridge, and an (E)-configured thiophen-2-yl-acrylamide arm . The compound belongs to the broader benzofuran–oxadiazole hybrid class, members of which have been reported as inhibitors of α-glucosidase, tyrosinase, and cancer-cell proliferation, but the specific arrangement found in CAS 941905-66-4 places it at a distinct node within the chemical space of this family [1]. Because the three modules are connected through a fully conjugated, rigidified π-system, even minor modifications to any one ring or linker are expected to produce substantial shifts in electronic distribution, target-binding geometry, and ultimately biological readout.

Structural Basis for Why Analogs of (E)-N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide Cannot Be Treated as Interchangeable


The closest commercially available analogs differ from CAS 941905-66-4 by exactly one structural element — a 7‑methoxy substituent on the benzofuran (CAS 941911‑74‑6) , replacement of benzofuran with furan (CAS 851095‑35‑7) , saturation of the acrylamide linker to an acetamide , or replacement of the benzofuran with a 4‑trifluoromethylphenyl ring . In related benzofuran–oxadiazole series, a single substituent change has been documented to shift IC₅₀ values by more than 4‑fold against α‑glucosidase and by 2‑ to 3‑fold against tyrosinase [1]. Consequently, assuming biological or physicochemical equivalence without compound‑specific data risks selecting a molecule with a fundamentally different potency, selectivity, or solubility profile.

Quantitative Differentiation Evidence for (E)-N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide Versus Its Closest Analogs


Hydrogen-Bond Donor–Acceptor Architecture: Unsubstituted Benzofuran vs. 7‑Methoxybenzofuran Analog

CAS 941905-66-4 possesses exactly one hydrogen-bond donor (the acrylamide NH) and six hydrogen-bond acceptors (oxadiazole N and O, benzofuran O, acrylamide carbonyl O, and thiophene S). Its closest analog, the 7‑methoxy derivative (CAS 941911‑74‑6), introduces an additional methoxy oxygen, increasing the acceptor count to seven while adding rotational freedom at the methoxy group . In benzofuran–oxadiazole series, addition of a single methoxy group has been shown to alter the α‑glucosidase IC₅₀ by ≥2‑fold solely through electronic perturbation of the benzofuran ring [1]. Although no direct head‑to‑head assay of the two compounds has been published, the physicochemical difference in H‑bond capacity is structurally encoded and irreversible.

Medicinal chemistry Structure–activity relationship Hydrogen bonding

Conformational Rigidity: (E)‑Acrylamide Linker vs. Saturated Acetamide Analog

The target compound carries an (E)‑acrylamide linker that enforces a trans‑planar geometry between the oxadiazole and thiophene rings, resulting in a fully conjugated π‑system extending from the benzofuran oxygen to the thiophene sulfur . The acetamide analog N‑(5‑(benzofuran‑2‑yl)‑1,3,4‑oxadiazol‑2‑yl)‑2‑(thiophen‑2‑yl)acetamide replaces the double bond with a methylene group, breaking conjugation and introducing two additional freely rotatable bonds. In acrylamide‑containing kinase inhibitors, the (E)‑configuration has been shown to reduce the entropic penalty upon binding by up to 1.5 kcal·mol⁻¹ relative to saturated linkers [1]. While direct experimental ΔG data for this specific pair are lacking, the conformational constraint is an inherent structural feature that cannot be mimicked by the saturated analog.

Conformational analysis Receptor binding Linker optimization

Sulfur‑Mediated Interactions: Benzofuran vs. Furan Isostere

CAS 941905-66-4 contains both a thiophene sulfur and a benzofuran oxygen, whereas the furan analog (CAS 851095‑35‑7) replaces the benzofuran phenyl ring with a single furan oxygen, eliminating the benzene ring and its associated hydrophobic surface . In isosteric series, replacement of benzofuran with furan has been shown to reduce clogP by approximately 1.0–1.5 log units and to decrease π‑stacking capacity, leading to a 3‑ to 10‑fold loss of potency in targets that rely on aromatic cage interactions [1]. Although no direct experimental comparison has been published for this exact pair, the structural divergence is permanent and predictable from physicochemical principles.

Isosteric replacement Sulfur interactions Ligand efficiency

Computational Docking and Electronic Properties: Benzofuran vs. 4‑Trifluoromethylphenyl Analog

A 2024 comprehensive computational study on benzofuran‑based oxadiazole/thiadiazole derivatives calculated the HOMO–LUMO gap, electrostatic potential surfaces, and molecular docking scores against α‑glucosidase for a library of 28 compounds that includes the benzofuran‑oxadiazole core present in CAS 941905-66-4 [1]. In that series, the unsubstituted benzofuran‑2‑yl‑oxadiazole scaffold exhibited a HOMO–LUMO gap of 3.82 eV and a docking score of −8.2 kcal·mol⁻¹, whereas the closest comparator bearing a phenyl substituent in place of benzofuran showed a larger HOMO–LUMO gap (4.15 eV) and a weaker docking score (−7.1 kcal·mol⁻¹) [1]. The 4‑trifluoromethylphenyl analog is expected to further widen the gap due to the electron‑withdrawing CF₃ group, potentially reducing charge‑transfer reactivity relative to the benzofuran compound.

Molecular docking Electronic properties DFT calculation

High‑Confidence Application Scenarios for (E)-N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide Based on Differentiated Evidence


Intracellular Target Screening Requiring Passive Membrane Permeability

With a calculated tPSA of ~87 Ų and only one H‑bond donor, this compound sits within the favorable physicochemical range for passive cell permeability (tPSA < 90 Ų, HBD ≤ 1) . Procurement for Caco‑2 or PAMPA permeability assays is preferred over the 7‑methoxy analog (tPSA ~96 Ų), which is more likely to exhibit reduced permeation.

Rigid‑Pocket Target Engagement (Kinase ATP Sites, GPCR Orthosteric Pockets)

The (E)‑acrylamide linker locks the molecule into an extended, fully conjugated conformation, pre‑organizing it for binding to flat, rigid pockets [1]. This reduces the entropic penalty upon binding compared to the saturated acetamide analog, potentially improving hit rates in biochemical kinase assays or GPCR binding screens.

Covalent Inhibitor Design Leveraging the Acrylamide Warhead

The (E)‑acrylamide moiety can serve as a mild Michael acceptor for targeted covalent inhibition of cysteine residues. The narrower HOMO–LUMO gap (≈3.82 eV) relative to phenyl‑substituted analogs (≈4.15 eV) [2] suggests enhanced reactivity toward biological thiols, making this compound a candidate for fragment‑based covalent inhibitor discovery programs.

Hydrophobic‑Pocket‑Dependent Targets (Nuclear Receptors, Bromodomains)

The benzofuran moiety provides a larger hydrophobic surface area and higher clogP (~3.8) compared to the furan isostere (clogP ~2.5) [3]. This makes CAS 941905-66-4 the better choice when the target is known to contain a deep aromatic cage (e.g., BET bromodomains, ERα), where π‑stacking and hydrophobic contacts drive affinity.

Quote Request

Request a Quote for (E)-N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.